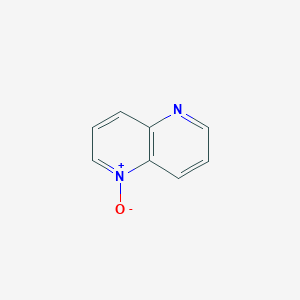

1,5-Naphthyridine N-(1)-oxide

Description

Properties

IUPAC Name |

1-oxido-1,5-naphthyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-10-6-2-3-7-8(10)4-1-5-9-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLMBHYYHDDFAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC=[N+]2[O-])N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60320812 | |

| Record name | 1-Oxo-1lambda~5~-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27305-48-2 | |

| Record name | NSC364754 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=364754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Oxo-1lambda~5~-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60320812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,5 Naphthyridine N 1 Oxide and Its Derivatives

Direct N-Oxidation Approaches to the 1,5-Naphthyridine (B1222797) Core

The most straightforward method for the synthesis of 1,5-Naphthyridine N-(1)-oxide involves the direct oxidation of a nitrogen atom on the 1,5-naphthyridine skeleton. This transformation is typically achieved using oxidizing agents that can selectively deliver an oxygen atom to the nitrogen.

Application of Peracids for N-Oxidation

Peracids are a class of reagents widely utilized for the N-oxidation of aza-aromatic heterocycles, including 1,5-naphthyridines. Among these, 3-chloroperbenzoic acid (m-CPBA) is a standard and effective choice. nih.govnih.gov The reaction involves treating the substituted 1,5-naphthyridine with the peracid in a suitable solvent, often chloroform. The process is generally efficient, leading to the desired N-oxide product. nih.gov

For instance, the synthesis of 2-methoxy- nih.govthieme-connect.com-naphthyridine 1-oxide was accomplished by reacting 2-methoxy- nih.govthieme-connect.com-naphthyridine with m-CPBA in chloroform. nih.gov The mixture was heated to reflux for three hours to yield the target N-oxide. nih.gov This direct oxidation is a key step that facilitates further functionalization of the naphthyridine ring system. nih.govnih.gov The formation of the N-oxide activates the ring, making it susceptible to both electrophilic and nucleophilic additions, particularly at the 2- and 4-positions. nih.gov

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 1,5-Naphthyridine | m-CPBA | 1,5-Naphthyridine N-oxide | nih.gov |

| 2-methoxy- nih.govthieme-connect.com-naphthyridine | m-CPBA | 2-methoxy- nih.govthieme-connect.com-naphthyridine 1-oxide | nih.gov |

| 2-bromo-3-acetamidopyridine | m-CPBA | 2-bromo-3-acetamidopyridine-N-oxide | clockss.org |

Regioselective Considerations in 1,5-Naphthyridine N-Oxide Formation

The 1,5-naphthyridine scaffold contains two nitrogen atoms, and their electronic environments can influence the regioselectivity of N-oxidation. While the formation of the mono-N-oxide is common, the specific nitrogen that gets oxidized can depend on the substituents present on the heterocyclic core. In some cases, a mixture of N-oxide isomers can be produced.

For example, the oxidation of thieno[3,4-c]-1,5-naphthyridine with m-chloroperbenzoic acid resulted in a low total yield containing approximately equal amounts of the thieno[3,4-c]-1,5-naphthyridine-9-oxide and the thieno[3,4-c]-1,5-naphthyridine-5-oxide. clockss.org This lack of high regioselectivity highlights a potential challenge in the synthesis of specific N-oxide isomers, necessitating careful control of reaction conditions or the use of directing groups to favor the oxidation of a particular nitrogen atom. clockss.org The formation of di-N-oxides is also possible under appropriate reaction conditions. nih.gov

Construction of the 1,5-Naphthyridine N-Oxide Scaffold via Cyclization Reactions

An alternative to direct oxidation is the synthesis of the 1,5-naphthyridine ring system itself from acyclic or simpler heterocyclic precursors. These cyclization methods first build the core naphthyridine structure, which can subsequently be oxidized to the N-oxide.

Skraup Reaction and Modified Protocols for Naphthyridine Precursors

The Skraup reaction is a classic method for synthesizing quinolines and can be adapted for the preparation of 1,5-naphthyridines. The reaction typically involves heating a 3-aminopyridine (B143674) derivative with glycerol (B35011), an oxidizing agent (such as sodium 3-nitrobenzenesulfonate), and a dehydrating agent like sulfuric acid. nih.govnih.gov

This method was used to prepare 2-methoxy- nih.govthieme-connect.com-naphthyridine from 6-methoxy-pyridin-3-ylamine. nih.gov Various catalysts, including iodine, have been employed in modified Skraup protocols to improve yields and facilitate easier handling. nih.gov A scalable synthesis of a 1,5-naphthyridine derivative was achieved via a Skraup reaction using 3-amino-5-methoxy-4-methyl-pyridine and glycerol. thieme-connect.com

| Amino-Pyridine Derivative | Reagents | Product | Reference |

|---|---|---|---|

| 3-aminopyridine | Glycerol, Iodine, Dioxane/Water | 1,5-Naphthyridine | nih.gov |

| 6-methoxy-pyridin-3-ylamine | Propane-1,2,3-triol, Sodium 3-nitrobenzenesulfonate, H₂SO₄ | 2-methoxy- nih.govthieme-connect.com-naphthyridine | nih.gov |

| 3-Amino-5-methoxy-4-methyl-pyridine | Glycerol | 7-Methoxy-8-methyl-1,5-naphthyridine | thieme-connect.com |

| 3-aminobenzo[h]quinoline | Glycerol, H₂SO₄, As₂O₅ | Naphtho[2,1-b] nih.govthieme-connect.comnaphthyridine | jst.go.jp |

Friedländer Condensation Pathways for Naphthyridine Ring Formation

The Friedländer condensation is another powerful tool for constructing the 1,5-naphthyridine skeleton. This reaction involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). nih.govniscpr.res.in The reaction is typically catalyzed by an acid or a base. niscpr.res.in

This methodology has been used to prepare a variety of fused and substituted 1,5-naphthyridines. nih.govacs.org For example, benzo[b] nih.govthieme-connect.comnaphthyridine was synthesized via a Friedländer reaction between 3-aminopicolinaldehyde (B17692) and 2-methylcyclohexanone, followed by dehydrogenation. nih.gov Modified Friedländer reactions, sometimes employing different catalysts or conditions, have been developed to synthesize specific ligands and complex heterocyclic systems. nih.govacs.org

Other Intramolecular and Intermolecular Cyclization Strategies

Beyond the Skraup and Friedländer reactions, several other cyclization strategies have been developed to access the 1,5-naphthyridine core.

Gould-Jacobs Reaction : This method involves the reaction of a 3-aminopyridine with a derivative of malonic acid, such as diethyl methylenemalonate, followed by thermal cyclization to form a 4-hydroxy-1,5-naphthyridine derivative. nih.gov

Conrad-Limpach Reaction : Similar to the Gould-Jacobs reaction, this approach can utilize reagents like Meldrum's acid in condensation with an aminopyridine, followed by thermal intramolecular cyclization to yield 4-hydroxy- or 8-hydroxy-1,5-naphthyridines. nih.gov

Heck Reaction followed by Cyclization : A 1,5-naphthyridine derivative was prepared from 2-bromo-6-fluoropyridin-3-amine (B1374916) using a Heck reaction with methyl acrylate, followed by a phosphine-mediated cyclization. nih.gov

Cycloaddition Reactions : Inter- and intramolecular cycloaddition processes, such as the Povarov reaction (a type of aza-Diels-Alder reaction), have been used to construct tetrahydro-1,5-naphthyridine intermediates, which can then be aromatized to the corresponding 1,5-naphthyridines. nih.govnih.gov For example, the reaction between N-(3-pyridyl) aldimines and olefins like styrene (B11656) can yield tetracyclic tetrahydro nih.govthieme-connect.comnaphthyridines. nih.gov

These diverse cyclization methods provide access to a wide range of 1,5-naphthyridine precursors, which can then undergo direct N-oxidation to afford the target 1,5-Naphthyridine N-(1)-oxide and its derivatives.

Cycloaddition Reactions in the Synthesis of Naphthyridine N-Oxide Precursors

Cycloaddition reactions are a cornerstone in the synthesis of heterocyclic compounds, providing efficient routes to complex molecular architectures. In the context of 1,5-naphthyridine N-oxide precursors, aza-Diels-Alder and Povarov reactions are particularly significant.

Aza-Diels-Alder and Povarov Reactions

The aza-Diels-Alder reaction, a variation of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile, is a powerful tool for constructing nitrogen-containing six-membered rings. mdpi.com The Povarov reaction, a specific type of aza-Diels-Alder reaction, involves the [4+2] cycloaddition of an imine with an electron-rich alkene, typically catalyzed by a Lewis acid. mdpi.comnih.gov This reaction has been effectively utilized for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridine (B1311120) derivatives. mdpi.comresearchgate.net

For instance, the reaction between N-(3-pyridyl)aldimines and styrenes or other olefins leads to the formation of tetrahydro-1,5-naphthyridines with controlled stereochemistry. mdpi.com These tetrahydro derivatives can subsequently be aromatized to yield the corresponding 1,5-naphthyridines. mdpi.com A notable example is the synthesis of glyoxalate-derived 1,5-naphthyridines through a [4+2] cycloaddition process, which proceeds via an endo transition state. mdpi.comresearchgate.net

The Povarov-type [4+2]-cycloaddition has also been employed in the synthesis of more complex fused systems, such as 7H-indeno[2,1-c] nih.govencyclopedia.pubnaphthyridine derivatives. mdpi.com This can be achieved through a stepwise or a multicomponent reaction strategy, reacting 3-pyridylamine and an aldehyde to form an N-(3-pyridyl) aldimine in situ, which then undergoes cycloaddition with indene (B144670). mdpi.com

Mechanochemical approaches to the aza-vinylogous Povarov reaction have also been developed, offering an alternative, often more sustainable, route to highly functionalized 1,2,3,4-tetrahydro-1,5-naphthyridines. nih.gov

Palladium-Catalyzed Coupling Reactions for Constructing N-Oxide Frameworks

Palladium-catalyzed cross-coupling reactions are indispensable in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are instrumental in constructing the core framework of 1,5-naphthyridines and their N-oxides, as well as in their subsequent functionalization.

A prominent example is the Suzuki-Miyaura coupling, which has been used to synthesize 8-aryl-1,5-naphthyridine derivatives. nih.gov For instance, the coupling of an 8-bromo-1,5-naphthyridine with a boronic acid can introduce an aryl group at the 8-position. researchgate.net This strategy has been a key step in the synthesis of canthin-6-ones, where a Suzuki-Miyaura coupling is followed by a copper-catalyzed amidation in a one-pot protocol. nih.gov

The Buchwald-Hartwig amination is another crucial palladium-catalyzed reaction for introducing nitrogen-based functional groups. nih.gov This reaction has been used to synthesize 2-amino-1,5-naphthyridine derivatives from their corresponding 2-chloro precursors. mdpi.com

Furthermore, palladium catalysis is central to the synthesis of fused 1,5-naphthyridine systems. For example, the synthesis of naphtho[1,8-bc] nih.govencyclopedia.pubnaphthyridine derivatives involves a Buchwald-Hartwig arylamination of an iodonium (B1229267) salt intermediate. nih.gov Heck and Stille cross-coupling reactions have also been utilized to construct the 1,5-naphthyridine ring system. mdpi.com

The direct functionalization of C-H bonds is an emerging area in palladium catalysis. This has been applied to the C-H/C-H cross-coupling of 2H-imidazole 1-oxides with other heterocycles, demonstrating the potential for direct arylation of N-oxide systems. nih.gov

Advanced Derivatization and Functionalization Strategies for 1,5-Naphthyridine N-(1)-oxide

The derivatization and functionalization of the 1,5-naphthyridine N-(1)-oxide scaffold are crucial for modulating its chemical and physical properties. A variety of strategies have been developed to introduce diverse substituents and to construct fused ring systems.

Synthesis of Fused 1,5-Naphthyridine N-Oxide Systems

The fusion of additional rings to the 1,5-naphthyridine N-oxide core leads to complex polycyclic structures with unique properties. These fused systems can be categorized based on the nature of the fused ring.

The synthesis of 1,5-naphthyridines fused with carbocycles, such as benzene (B151609), naphthalene, and indene rings, has been extensively studied. nih.gov Common synthetic routes include the Friedländer reaction and the Skraup synthesis using 3-aminopyridine or 3-aminoquinoline (B160951) derivatives. nih.govencyclopedia.pubnih.gov

For example, benzo[b] nih.govencyclopedia.pubnaphthyridines can be prepared via a modified Friedländer reaction. mdpi.com The synthesis of naphtho[1,8-bc] nih.govencyclopedia.pubnaphthyridines has been achieved through a sequence involving the transformation of a nitropyridylnaphthalene intermediate. nih.gov Furthermore, Povarov-type cycloaddition reactions have been successfully applied to synthesize indeno-fused 1,5-naphthyridines. mdpi.com

The table below summarizes some examples of carbocycle-fused 1,5-naphthyridine derivatives.

| Fused Carbocycle | Synthetic Method | Reference |

| Benzene | Friedländer reaction, Skraup synthesis | nih.govencyclopedia.pubnih.gov |

| Naphthalene | Transformation of nitropyridylnaphthalene | nih.gov |

| Indene | Povarov-type cycloaddition | mdpi.com |

The incorporation of additional nitrogen-containing heterocycles onto the 1,5-naphthyridine N-oxide framework can significantly influence its biological activity. A variety of synthetic methods are employed to construct these fused systems.

One common strategy involves the palladium-catalyzed Suzuki-Miyaura coupling followed by a copper-catalyzed amidation to form indolo[3,2,1-de] nih.govencyclopedia.pubnaphthyridin-6-ones. nih.gov Intramolecular aza-Diels-Alder reactions have also been utilized to create hybrid, fused naphthyridines. nih.gov

The table below provides examples of nitrogen heterocycle-fused 1,5-naphthyridine derivatives.

| Fused Nitrogen Heterocycle | Synthetic Method | Reference |

| Indole | Suzuki-Miyaura coupling and Cu-catalyzed amidation | nih.gov |

| Pyridine (B92270) (forming other naphthyridines) | Intramolecular aza-Diels-Alder reaction | nih.gov |

Oxygen Heterocycle Fused Derivatives

The synthesis of 1,5-naphthyridine N-(1)-oxide derivatives fused with oxygen-containing heterocycles is a significant area of research, leading to novel compounds with potential applications in medicinal chemistry. Methodologies for constructing these fused systems often involve multicomponent reactions and intramolecular cycloadditions, yielding structures such as chromeno[4,3-b] nih.govnih.govnaphthyridines and their analogues.

A notable and efficient method for the synthesis of chromeno[4,3-b] nih.govnih.govnaphthyridine derivatives is a one-pot three-component reaction. nih.govmdpi.com This approach involves the condensation of 3-aminopyridine, various arylaldehydes, and 4-hydroxycoumarin (B602359) in aqueous media, catalyzed by sulfamic acid at elevated temperatures. nih.govmdpi.com The reaction proceeds with high yields, and the nature of the substituents on the aromatic ring of the aldehyde does not significantly impact the outcome. nih.govmdpi.com The proposed mechanism commences with the formation of an imine from the reaction of 3-aminopyridine and the arylaldehyde. nih.govmdpi.com

Another versatile strategy for constructing these fused systems is through an intramolecular [4+2] cycloaddition, also known as the Povarov reaction. nih.govmdpi.com This method has been successfully employed to synthesize hybrid tetrahydro nih.govnih.govnaphthyridine and nih.govnih.govnaphthyridine derivatives fused with chromenes and chromen-2-ones (coumarins). nih.govresearchgate.net The process begins with the condensation of 3-aminopyridine with an aldehyde bearing an ortho-alkyne or alkene functionality to form a functionalized aldimine. nih.govmdpi.comresearchgate.net This intermediate then undergoes an intramolecular hetero-Diels-Alder reaction, leading to the selective formation of three new stereogenic centers in a single, efficient step. nih.govresearchgate.net For instance, the reaction of 3-aminopyridine with functionalized aldehydes containing an alkyne group in the ortho position, in the presence of BF₃·Et₂O in refluxing chloroform, affords chromeno[4,3-b] nih.govnih.govnaphthyridines in good yields after dehydrogenation of the initial cycloadducts. nih.govmdpi.com

While direct synthetic routes to furoxano[3,4-c] nih.govnih.govnaphthyridine N-oxides were not explicitly detailed in the surveyed literature, the synthesis of related benzofuroxan (B160326) derivatives provides insight into potential synthetic strategies. These methods often involve the cyclization of ortho-nitro-substituted precursors. unav.edu The synthesis of furoxan and benzofuroxan derivatives containing an aldehyde group has been reported, which can then be reacted with hydrazides to form hybrid molecules. unav.edu

The following table summarizes representative synthetic methodologies for oxygen heterocycle fused 1,5-naphthyridine derivatives.

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| 3-Aminopyridine, Arylaldehydes, 4-Hydroxycoumarin | Sulfamic acid, H₂O, 100 °C | Chromeno[4,3-b] nih.govnih.govnaphthyridine derivatives | High | nih.govmdpi.com |

| 3-Aminopyridine, Aldehydes with ortho-alkyne/alkene | BF₃·Et₂O, Chloroform, reflux | Chromeno[4,3-b] nih.govnih.govnaphthyridine derivatives | Good | nih.govmdpi.com |

| 3-Aminopyridine, Functionalized aldimines and aldehydes | Intramolecular [4+2] cycloaddition | Hybrid tetrahydro nih.govnih.govnaphthyridine derivatives | Good-High | nih.govresearchgate.net |

Sulfur Heterocycle Fused Derivatives

The fusion of sulfur-containing heterocycles to the 1,5-naphthyridine N-(1)-oxide core has been achieved through several synthetic strategies, primarily focusing on the construction of thieno nih.govnih.govnaphthyridine systems. These methods include direct oxidation of the parent heterocycle and palladium-catalyzed cross-coupling reactions followed by cyclization.

One direct approach to obtaining thieno[c]-fused 1,5-naphthyridine-N-oxides is the oxidation of the corresponding thieno[c] nih.govnih.govnaphthyridine. clockss.org For example, the oxidation of thieno[3,4-c]-1,5-naphthyridine with m-chloroperbenzoic acid (m-CPBA) can yield a mixture of the 9-oxide and the 5-oxide, albeit in low total yield. clockss.org It is noteworthy that under these conditions, oxidation of the sulfur atom is not observed. clockss.org

A more versatile and widely employed methodology involves the use of palladium-catalyzed cross-coupling reactions. clockss.orgmdpi.com Several methods have been developed for the synthesis of isomeric thieno[c]-1,5-naphthyridine-5-oxides and 9-oxides. clockss.orgmdpi.com One such method involves the Pd(0)-catalyzed coupling between formylthiopheneboronic acids or formyltrialkylstannylthiophenes and o-bromoamino derivatives of pyridine-N-oxides. mdpi.com Another approach utilizes the coupling between the same thiophene (B33073) derivatives and nitropyridines, followed by a reductive cyclization of the resulting unsymmetrical biaryls using ammoniacal ferrous sulfate (B86663). mdpi.com

For the synthesis of the 9-N-oxides of thieno[c]fused 1,5-naphthyridines, a suitable starting material is 2-bromo-3-acetamidopyridine-N-oxide, which can be prepared in excellent yield by the oxidation of 2-bromo-3-acetamidopyridine with m-CPBA. mdpi.com While magnesium monoperoxyphthalate hexahydrate (MMPP) is often considered a safer and more cost-effective oxidizing agent for N-oxidations, it has been reported to give low yields in this specific case. mdpi.com

A one-stage procedure for the preparation of various isomeric thieno nih.govnih.govnaphthyridines involves the Pd(PPh₃)₄-catalyzed cross-coupling of 2-chloropyridin-3-amine with thiopheneboronic acids that contain an ortho-formyl group. nih.gov The resulting cross-coupling products undergo spontaneous cyclization during the reaction to afford the thieno nih.govnih.govnaphthyridines. nih.gov The yield of these reactions can be optimized by adjusting the amount of catalyst, the nature of the base, and the reaction time. nih.gov

While direct synthetic routes for thiazolo[5,4-c] nih.govnih.govnaphthyridine N-oxides were not prominently featured in the reviewed literature, the synthesis of related thiazolo[5,4-b]pyridine (B1319707) and thiazolo[4,5-c]pyridine (B1315820) derivatives has been reported. researchgate.net These methods, which often involve the reaction of chloronitropyridines with thioamides or thioureas, could potentially be adapted for the synthesis of the target fused 1,5-naphthyridine systems. researchgate.net

The following table provides a summary of key synthetic approaches to sulfur heterocycle fused 1,5-naphthyridine N-oxide derivatives.

| Starting Materials | Reagents and Conditions | Product | Yield (%) | Reference(s) |

| Thieno[3,4-c]-1,5-naphthyridine | m-Chloroperbenzoic acid | Thieno[3,4-c]-1,5-naphthyridine-9-oxide and -5-oxide | Low | clockss.org |

| Formylthiopheneboronic acids/formyltrialkylstannylthiophenes, o-bromoamino pyridine-N-oxides | Pd(0) catalyst | Thieno[c]-1,5-naphthyridine-5-oxides and 9-oxides | - | mdpi.com |

| Formylthiopheneboronic acids/formyltrialkylstannylthiophenes, Nitropyridines | 1. Pd(0) catalyst, 2. Ammoniacal ferrous sulfate (reductive cyclization) | Thieno[c]-1,5-naphthyridine-5-oxides and 9-oxides | - | mdpi.com |

| 2-Chloropyridin-3-amine, Thiopheneboronic acids with ortho-formyl group | Pd(PPh₃)₄ catalyst, Base | Thieno nih.govnih.govnaphthyridines | Variable | nih.gov |

| 2-Bromo-3-acetamidopyridine | m-Chloroperbenzoic acid | 2-Bromo-3-acetamidopyridine-N-oxide | Excellent | mdpi.com |

Reactivity and Mechanistic Investigations of 1,5 Naphthyridine N 1 Oxide

Electrophilic Aromatic Substitution (SEAr) Reactions on the N-Oxide Scaffold

The N-oxide group generally directs electrophilic attack to the positions ortho and para to the nitrogen atom, namely the C2 and C4 positions. However, the reactivity is often complex, and reaction conditions must be carefully controlled to achieve desired outcomes.

The nitration of 1,5-naphthyridine (B1222797) derivatives is a key reaction for introducing the versatile nitro group, which can be a precursor for other functional groups. Direct nitration of the parent 1,5-naphthyridine with a mixture of nitric and sulfuric acids is often challenging and can result in low yields due to the oxidation of the naphthyridine core under the harsh acidic conditions. The presence of the N-oxide function modifies the reactivity. For instance, in fused systems like benzo[b] nih.govmdpi.comnaphthyridines, nitration with a HNO₃/H₂SO₄ mixture occurs selectively on the benzene (B151609) ring, rather than the pyridine (B92270) or N-oxidized pyridine ring. mdpi.com For the non-fused 1,5-naphthyridine N-oxide, the reaction is sensitive to the presence of other substituents. The N-oxide functionality activates the ring, but the strongly acidic conditions required for nitration can lead to competing reactions or deactivation through protonation. researchgate.net

Table 1: Nitration of 1,5-Naphthyridine Derivatives

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 1,5-Naphthyridine | HNO₃/H₂SO₄, 0–5°C | 3-Nitro-1,5-naphthyridine | 20–25 |

This interactive table summarizes key findings in nitration reactions. Click on headers to sort.

Halogenation of the 1,5-naphthyridine system can be achieved through various methods, with the N-oxide intermediate playing a crucial role in directing the substitution. The formation of the N-oxide in situ or its use as a starting material facilitates chlorination at positions activated by the N-oxide group. nih.gov

A common method involves treating the 1,5-naphthyridine with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the N-oxide, which is then reacted with a chlorinating agent like phosphorus oxychloride (POCl₃). nih.gov This process leads to the formation of chlorinated 1,5-naphthyridines. The proposed mechanism involves the activation of the N-oxide by POCl₃, followed by nucleophilic attack of a chloride ion.

Bromination of fused benzonaphthyridines in weakly acidic media has been shown to occur at the pyridine ring in the β-position relative to the nitrogen atom. mdpi.comnih.gov This outcome is not explained by a typical electrophilic substitution (SEAr) mechanism but rather by a nucleophilic addition-elimination pathway [SN(AE)]. mdpi.comnih.gov

Table 2: Halogenation of 1,5-Naphthyridine via N-Oxide Intermediates

| Substrate | Reagents and Conditions | Product(s) | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 1,5-Naphthyridine | 1. m-CPBA; 2. POCl₃ | 2-Chloro-1,5-naphthyridine (B1368886) and 4-Chloro-1,5-naphthyridine | N/A | nih.gov |

| 1,5-Naphthyridine di-N-oxide | POCl₃ | 2,6-Dichloro-1,5-naphthyridine | N/A | nih.gov |

This interactive table details halogenation reaction outcomes. Click on headers to sort.

The nitrogen lone pair in 1,5-naphthyridines readily reacts with electrophiles like alkyl halides. nih.govmdpi.com While this reaction occurs on the nitrogen of the parent ring, the N-oxide oxygen can also be functionalized, or its presence can mediate reactions on the ring itself. A key transformation facilitated by the N-oxide is the introduction of a tosyl group. Treatment of a 1,5-naphthyridine N-oxide with tosyl chloride (TsCl) can lead to the formation of a 2-tosyl substituted product, which is a valuable intermediate for subsequent nucleophilic substitutions. nih.gov This reaction is analogous to the functionalization of other azine N-oxides, where the N-oxide is first activated by the electrophile (e.g., TsCl), forming a highly reactive pyridinium-tosylate intermediate. researchgate.netacs.org This intermediate is then susceptible to nucleophilic attack.

Table 3: N-Acylation and N-Tosylation type Reactions

| Substrate | Reagents and Conditions | Product | Reaction Type | Reference(s) |

|---|---|---|---|---|

| 1,5-Naphthyridine N-(1)-oxide | TsCl, Nucleophile (e.g., K₂CO₃/H₂O) | 1,5-Naphthyridin-2(1H)-one | N-Tosylation followed by hydrolysis | nih.gov |

This interactive table presents examples of N-functionalization and related reactions. Click on headers to sort.

Nucleophilic Substitution Reactions (SNAr) in 1,5-Naphthyridine N-(1)-oxide Systems

The electron-withdrawing nature of the ring nitrogens in 1,5-naphthyridine makes the scaffold susceptible to nucleophilic attack, a reactivity that is further enhanced by the presence of an N-oxide group. wur.nl The N-oxide activates the C2 and C4 positions, making them prime targets for nucleophiles, especially when a good leaving group is present at these positions. nih.gov

Halo-1,5-naphthyridines are versatile intermediates for introducing a wide range of nucleophiles via nucleophilic aromatic substitution (SNAr). nih.gov The presence of the N-oxide group is instrumental in this process, not only by activating the ring but also by facilitating the initial introduction of the halogen. Leaving groups such as halides (e.g., chloro) or tosylates at the C2 or C8 positions of the 1,5-naphthyridine ring can be regioselectively displaced by various nucleophiles, including amines. nih.govnih.govacs.org For example, the chloro substituent at the 8-position of 2-substituted-1,5-naphthyridines can be readily displaced by amines to generate libraries of potential biologically active compounds. nih.govacs.org

Table 4: Regioselective Nucleophilic Displacement Reactions

| Substrate | Nucleophile | Reagents and Conditions | Product | Reference(s) |

|---|---|---|---|---|

| 2-Tosyloxymethyl-8-chloro-1,5-naphthyridine | Various amines | SNAr or Buchwald coupling | 2-Tosyloxymethyl-8-amino-1,5-naphthyridine derivatives | nih.govacs.org |

| 2-Triflyloxy-1,5-naphthyridine | Amines | N/A | 2-Amino-1,5-naphthyridine derivatives | mdpi.com |

This interactive table summarizes nucleophilic displacement of leaving groups. Click on headers to sort.

The introduction of a cyano group into the 1,5-naphthyridine ring is efficiently achieved through the corresponding N-oxide. nih.govmdpi.com This transformation often follows a Reissert-Kaufmann type mechanism. The reaction of 1,5-naphthyridine N-(1)-oxide with a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN) or potassium cyanide (KCN), in the presence of an activating agent like tosyl chloride, results in regioselective cyanation at the C2 position. nih.govresearchgate.net

The proposed mechanism involves the initial silylation or acylation of the N-oxide oxygen, which forms a highly electrophilic N-acyloxy- or N-silyloxy-naphthyridinium ion. mdpi.comosi.lv This intermediate readily undergoes nucleophilic attack by the cyanide ion at the C2 position. Subsequent elimination of the activating group (e.g., as Me₃SiOH) rearomatizes the ring to yield the 2-cyano-1,5-naphthyridine product. mdpi.comosi.lv This method provides a straightforward, one-pot process for C-H cyanation. researchgate.net

Table 5: Cyanation of 1,5-Naphthyridine N-Oxides

| Substrate | Reagents and Conditions | Product | Yield (%) | Reference(s) |

|---|---|---|---|---|

| 1,5-Naphthyridine N-(1)-oxide | TMSCN or KCN | 2-Cyano-1,5-naphthyridine | N/A | nih.gov |

| 1,5-Naphthyridine di-N-oxide | TMSCN or KCN | 2,6-Dicyano-1,5-naphthyridine | N/A | nih.gov |

This interactive table shows results for cyanation reactions. Click on headers to sort.

Rearrangement Reactions of 1,5-Naphthyridine N-(1)-oxides

The N-oxide group in 1,5-naphthyridine N-(1)-oxide serves as a versatile handle for orchestrating skeletal rearrangements, leading to the formation of valuable substituted naphthyridine derivatives.

The Meisenheimer rearrangement has been a subject of investigation in the 1,5-naphthyridine series. acs.org This reaction typically involves the thermal or base-catalyzed rearrangement of an N-oxide to an O-substituted hydroxylamine (B1172632) derivative. In the context of 1,5-naphthyridine N-(1)-oxide, this rearrangement can be utilized to introduce substituents at specific positions of the naphthyridine core. For instance, a regioselective Meisenheimer N-oxide rearrangement has been employed as a key step in the synthesis of 1,5-naphthyridin-2(1H)-one. colab.ws The process involves a selective N-oxidation followed by the rearrangement. colab.ws

Further studies have explored the reaction of 1,5-naphthyridine 1-oxides with reagents like phosphorus(III) oxychloride, leading to chlorination of the ring system. researchgate.net This transformation proceeds through a mechanism that can be considered a variation of the Meisenheimer rearrangement, where the N-oxide oxygen attacks the phosphorus reagent, followed by intramolecular chloride transfer to the heterocyclic ring.

Oxidation and Reduction Chemistry of 1,5-Naphthyridine N-(1)-oxide

The N-oxide moiety in 1,5-naphthyridine N-(1)-oxide can be either removed through reduction or can influence the oxidation of partially reduced precursors to achieve full aromaticity.

Partially reduced naphthyridine systems, such as tetrahydro-1,5-naphthyridines, can be aromatized to their corresponding 1,5-naphthyridine derivatives through oxidation. mdpi.comnih.gov While direct oxidation of the N-oxide precursor is less common, the N-oxide functionality can be introduced after the formation of the aromatic 1,5-naphthyridine ring. mdpi.comnih.gov The aromatization of tetrahydro-1,5-naphthyridines is often achieved using oxidizing agents like selenium, sulfur, or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) at high temperatures. nih.gov More contemporary methods involve metal-mediated dehydrogenation using catalysts such as ruthenium or iridium complexes under milder conditions. mdpi.comnih.gov

In some cases, the N-oxide itself can facilitate aromatization. For example, in a sequence involving an N-oxidation/Cope-type elimination, a dimethylhydrazono group can be removed from a tetrahydro-1,5-naphthyridine derivative, leading to aromatization. mdpi.com

The selective reduction of the N-oxide group in 1,5-naphthyridine N-(1)-oxide to regenerate the parent 1,5-naphthyridine is a crucial transformation. This deoxygenation can be accomplished using a variety of reducing agents. researchgate.net The choice of reagent is critical to avoid the reduction of the heterocyclic rings.

Common methods for the deoxygenation of N-oxides include the use of phosphorus-based reagents like trimethyl phosphite. researchgate.net Additionally, catalytic hydrogenation or transfer hydrogenation methods can be employed. colab.ws For instance, cobalt-based catalysts with formic acid as a hydrogen source have been shown to be effective for the transfer hydrogenation of N-heterocycles, including 1,5-naphthyridine. colab.ws It is important to control the reaction conditions to ensure selective deoxygenation without affecting other functional groups or the aromatic system.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving 1,5-Naphthyridine N-(1)-oxide Derivatives

While the direct use of 1,5-naphthyridine N-(1)-oxide in cross-coupling reactions is not extensively documented, its derivatives, particularly halogenated ones, are valuable substrates for such transformations. The N-oxide can be used to activate the ring towards nucleophilic substitution, including halogenation, thereby providing precursors for cross-coupling.

The Stille cross-coupling reaction is a powerful tool for the functionalization of the 1,5-naphthyridine scaffold. mdpi.comsmolecule.com This reaction typically involves the palladium-catalyzed coupling of an organotin reagent with a halide or triflate derivative of the naphthyridine. smolecule.com While the N-oxide itself may not be the direct substrate, its derivatives are key intermediates. For instance, a chloro- or bromo-substituted 1,5-naphthyridine, which can be prepared from the corresponding N-oxide, can readily participate in Stille coupling reactions to introduce a wide range of substituents. beilstein-journals.org These reactions generally proceed with good yields and tolerate various functional groups. smolecule.com

Buchwald-Hartwig Amination Strategies

The introduction of amino groups onto the 1,5-naphthyridine scaffold is a crucial transformation in the synthesis of biologically active compounds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a powerful and versatile method for forging carbon-nitrogen bonds. While direct Buchwald-Hartwig amination on a pre-formed 1,5-naphthyridine N-(1)-oxide is not extensively documented in dedicated studies, the reactivity of related substrates provides a strong basis for outlining effective synthetic strategies. The general approach involves the coupling of a halogenated or triflylated 1,5-naphthyridine derivative with an amine in the presence of a palladium catalyst, a suitable ligand, and a base.

Research has demonstrated the successful application of Buchwald-Hartwig amination to 2-chloro-1,5-naphthyridine derivatives. nih.govresearchgate.netmdpi.com These reactions typically employ a palladium source, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), and a phosphine (B1218219) ligand, with XantPhos being frequently utilized. nih.govresearchgate.netmdpi.com The choice of base and solvent is critical for the reaction's success, with cesium carbonate (Cs₂CO₃) and toluene (B28343) or dioxane being common choices.

The compatibility of the N-oxide functionality with Buchwald-Hartwig conditions is supported by studies on other N-heterocyclic N-oxides. For instance, it has been shown that a chloropyrazine N-oxide can effectively undergo Buchwald-Hartwig amination. google.com This suggests that the N-oxide group on the 1,5-naphthyridine ring is likely to be a viable directing group and can remain intact during the amination process.

A highly relevant example that underscores the feasibility of this strategy is the Buchwald-Hartwig amination of 6-chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one, which is synthesized via an N-oxide intermediate route. This transformation demonstrates that the chloro-substituted dihydronaphthyridinone can be efficiently coupled with various amines to furnish the corresponding 6-amino derivatives in good yields.

Detailed Research Findings

The general scheme for the Buchwald-Hartwig amination of a chloro-substituted 1,5-naphthyridine derivative can be depicted as follows:

Scheme 1: General Buchwald-Hartwig amination of a chloro-1,5-naphthyridine derivative.

A review of synthetic strategies for 1,5-naphthyridines highlights a specific example of the Buchwald-Hartwig amination of 2-chloro-1,5-naphthyridines to produce 2-amino-1,5-naphthyridine derivatives. nih.gov The reaction is catalyzed by palladium in the presence of a phosphine ligand like XantPhos. nih.gov

Further supporting this, the synthesis of potential PET tracers for Alzheimer's disease involved the Buchwald-Hartwig amination of a 2-chloro-1,5-naphthyridine derivative with various amines, again utilizing a palladium catalyst and XantPhos. researchgate.net

The most directly analogous and well-documented conditions are those reported for the amination of 6-chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one. These findings are particularly insightful as the substrate is generated through an N-oxide intermediate, making the conditions highly relevant for the target compound, 1,5-naphthyridine N-(1)-oxide. The reaction parameters and resulting yields are summarized in the table below.

Interactive Data Table: Buchwald-Hartwig Amination of 6-chloro-3,4-dihydro-1,5-naphthyridin-2(1H)-one

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Product | Yield (%) |

| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 100 | 6-Amino derivatives | 65-78 |

This data clearly indicates that the Buchwald-Hartwig amination is a viable and efficient method for introducing amino functionalities into a naphthyridine core that has been activated via N-oxidation and subsequent chlorination. The yields are consistently good, demonstrating the robustness of this synthetic strategy. While this specific example is on a dihydronaphthyridinone derivative, the reaction conditions provide a strong and empirically supported starting point for the development of Buchwald-Hartwig amination protocols for 1,5-naphthyridine N-(1)-oxide.

Advanced Applications of 1,5 Naphthyridine N 1 Oxide in Scientific Domains

Medicinal Chemistry and Investigations of Biological Activity

The unique structural features of 1,5-naphthyridine (B1222797) N-(1)-oxide make it a valuable pharmacophore in the design of novel bioactive molecules. Its derivatives have been explored for their interactions with various biological targets, leading to the discovery of potent inhibitors of enzymes and modulators of cellular receptors.

p38 MAP Kinase

Naphthyridine N-oxides have been identified as a novel class of potent and selective inhibitors of p38α mitogen-activated protein (MAP) kinase. nih.gov Structure-activity relationship studies have revealed that the N-oxide oxygen is crucial for their inhibitory activity and selectivity against other related kinases. nih.gov A notable example is a naphthyridone p38 MAP kinase inhibitor, for which a large-scale synthesis was developed, underscoring its potential therapeutic relevance. nih.govimperial.ac.uk The synthesis of this inhibitor involves a key N-oxidation step. nih.gov While much of the specific research has focused on the 1,7-naphthyridine (B1217170) isomer, the findings highlight the importance of the N-oxide moiety for p38 MAP kinase inhibition within the broader naphthyridine class. nih.gov

c-Met Kinase

Derivatives of 1,5-naphthyridine have been recognized as promising inhibitors of c-Met kinase. nih.govdntb.gov.ua Although research has more extensively covered 1,6-naphthyridinone-based c-Met kinase inhibitors, the 1,5-naphthyridine scaffold is also being actively investigated. nih.govdntb.gov.ua

Aurora Kinase

Aurora kinases are critical regulators of mitosis, and their overexpression is linked to various cancers. nih.gov A variety of small molecule inhibitors targeting Aurora kinases have been developed, some of which are based on heterocyclic scaffolds. frontiersin.orgunc.eduselleckchem.com While there is extensive research on Aurora kinase inhibitors, specific studies focusing on 1,5-naphthyridine N-(1)-oxide as an inhibitor are not prominently featured in the current body of literature, suggesting a potential area for future investigation.

| Compound Class | Target Kinase | Key Findings | Reference |

|---|---|---|---|

| Naphthyridine N-oxides | p38α MAP Kinase | N-oxide oxygen is essential for potent and selective inhibition. | nih.gov |

| Naphthyridone | p38 MAP Kinase | Developed as a potent inhibitor with a scalable synthesis involving N-oxidation. | nih.govimperial.ac.uk |

| 1,6-Naphthyridinone derivatives | c-Met Kinase | Potent and orally bioavailable inhibitors have been developed. | nih.gov |

The 1,5-naphthyridine core is a key structural component in the development of topoisomerase inhibitors, which are crucial in cancer chemotherapy. Benzo[b] mdpi.comnih.govnaphthyridine derivatives have demonstrated significant cytotoxicity against human cancer cell lines and function as topoisomerase II inhibitors. Fused 1,5-naphthyridines have also been investigated as topoisomerase I inhibitors.

Derivatives of 1,5-naphthyridine have been discovered as potent inhibitors of the Bromodomain and Extra C-Terminal (BET) family of proteins. These inhibitors prevent the binding of bromodomains to acetylated histone tails, a mechanism with therapeutic potential in various diseases. The 1,5-isomer of naphthyridine has shown higher affinity for BET bromodomains compared to other isomers.

The 1,5-naphthyridine scaffold is a key component in the design of potent and selective inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1). 5H-benzo[c] mdpi.comnih.govnaphthyridin-6-ones have been shown to inhibit PARP-1. More recently, naphthyridinone-based compounds have been optimized to create highly potent PARP-1 inhibitors with favorable pharmacokinetic properties.

The naphthyridine scaffold is a well-established pharmacophore in compounds with a wide array of biological activities, including antimicrobial, antiviral, and anticancer effects. nih.govnih.govscilit.com

Antimicrobial Potential

Naphthyridine derivatives have a long history of use as antimicrobial agents, with nalidixic acid being an early example. mdpi.com While much of the research has focused on 1,8-naphthyridines, the broader class of naphthyridines, including 1,5-naphthyridine derivatives, has been explored for antibacterial and antifungal properties. mdpi.comresearchgate.net For instance, certain 1,5-naphthyridine derivatives have shown activity against various bacterial strains. researchgate.net

Antiviral Potential

The antiviral activity of naphthyridine derivatives has been reported against a range of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), Herpes Simplex Virus (HSV), Human Papillomavirus (HPV), and Hepatitis C Virus (HCV). nih.govnih.gov Naturally occurring 1,5-naphthyridine alkaloids, such as 1-methoxycanthin-6-one, have demonstrated anti-HIV properties. nih.gov Synthetic 1,6-naphthyridine (B1220473) derivatives have also shown potent activity against HCMV. nih.gov

Anticancer Potential

The anticancer properties of naphthyridine derivatives are well-documented. nih.govnih.gov Naturally derived 1,5-naphthyridine compounds, like canthinone-type alkaloids, have exhibited significant anticancer effects against prostate and breast cancer cell lines. nih.gov Furthermore, eupolauridine (B1222634) N-oxide, a naturally occurring compound containing a naphthyridine-like core, has shown potent activity against human ovarian and non-small-cell lung cancer cell lines. nih.gov Synthetic 1,8-naphthyridine (B1210474) derivatives have also been extensively synthesized and evaluated for their cytotoxic effects against various tumor cell lines. nih.govworldwidejournals.com Isoquinolinequinone N-oxides, which share structural similarities with naphthyridine N-oxides, have also been investigated as anticancer agents. rsc.org

| Compound/Derivative | Biological Activity | Target/Cell Line | Key Findings | Reference |

|---|---|---|---|---|

| 1-methoxycanthin-6-one | Antiviral | HIV | Exhibited anti-HIV activity with an EC50 value of 0.26 g/mL. | nih.gov |

| Eupolauridine N-oxide | Anticancer | Human ovarian cancer cells | Showed potent activity with an IC50 of 3.5 μM. | nih.gov |

| Eupolauridine N-oxide | Anticancer | Non-small-cell lung cancer cells | Demonstrated antitumor activity with an IC50 of 1.77 μM. | nih.gov |

| 10-methoxycanthin-6-one | Anticancer | DU145 prostate cancer cells | Displayed impressive activity with an IC50 of 1.58 µg/mL. | nih.gov |

| 1,6-Naphthyridine derivative (A1) | Antiviral | HCMV | Showed 39- to 223-fold lower IC50 than ganciclovir. | nih.gov |

| Halogen substituted 1,8-naphthyridine-3-caboxamide | Anticancer | MIAPaCa and K-562 cancer cell lines | Compound 47 showed potent activity with IC50 of 0.41 and 0.77 µM, respectively. | nih.gov |

Structure-Activity Relationship (SAR) Studies Focusing on the N-Oxide Functionality

The N-oxide group in 1,5-naphthyridine derivatives can profoundly influence their biological activity. This functionality alters the molecule's polarity, hydrogen bonding capacity, and metabolic stability, which are critical factors in drug-receptor interactions. nih.govnih.govsemanticscholar.org The N-oxide oxygen atom is a strong hydrogen bond acceptor, which can lead to novel binding interactions within a biological target. nih.gov

In the context of novel bacterial topoisomerase inhibitors (NBTIs), the 1,5-naphthyridine core is a key pharmacophore. nih.govresearchgate.netnih.gov While extensive SAR studies have been conducted on substitutions at various positions of the naphthyridine ring, the direct role of the N-oxide is often as a synthetic intermediate to introduce other functional groups. nih.gov For instance, the N-oxide enables nucleophilic substitution at positions C2 and C4, allowing for the introduction of cyano or alkoxy groups which have been shown to be important for antibacterial activity. nih.govmdpi.com

The N-oxide can also serve as a bioisosteric replacement for other functional groups, like a carbonyl group, which can modulate the compound's pharmacokinetic properties and target engagement. nih.gov This bioisosteric relationship is a key strategy in medicinal chemistry to optimize lead compounds.

Role in Contemporary Drug Discovery and Development Programs

The 1,5-naphthyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antibacterial, antiproliferative, and antiviral properties. mdpi.comnih.govmdpi.com The N-oxide derivative, 1,5-Naphthyridine N-(1)-oxide, plays a crucial role primarily as a versatile synthetic intermediate in the construction of these complex, biologically active molecules. mdpi.comnih.gov

Key contributions in drug discovery include:

Facilitating Core Structure Diversification: The N-oxidation of the 1,5-naphthyridine ring activates it for subsequent chemical modifications. nih.gov This allows medicinal chemists to readily introduce a variety of substituents at specific positions, creating large libraries of compounds for high-throughput screening. This reactivity is instrumental in developing derivatives for new therapeutic targets. nih.gov

Enabling Synthesis of Novel Antibacterials: In the development of NBTIs, the N-oxide intermediate is key to synthesizing compounds with broad-spectrum antibacterial activity. researchgate.netnih.gov For example, gepotidacin, an advanced NBTI in clinical trials, features a related heterocyclic core, highlighting the importance of this class of compounds in combating antimicrobial resistance. nih.gov

Prodrug and Targeting Strategies: Aromatic N-oxides can be enzymatically reduced in vivo, a property that is exploited in the design of hypoxia-activated prodrugs. semanticscholar.org This strategy allows for targeted drug release in the low-oxygen environments characteristic of solid tumors, potentially reducing systemic toxicity.

The strategic use of the N-oxide functionality allows for the fine-tuning of molecular properties, which is essential for advancing lead compounds through the drug development pipeline. nih.govsemanticscholar.org

Coordination Chemistry and Ligand Design with 1,5-Naphthyridine N-(1)-oxide

The introduction of an oxygen atom via N-oxidation transforms the coordination properties of the 1,5-naphthyridine system, creating a versatile ligand for the construction of novel metal complexes.

1,5-Naphthyridine N-(1)-oxide as Ligands for Metal Complexes

Unlike the parent 1,5-naphthyridine which typically acts as a bridging ligand through its two nitrogen atoms, 1,5-Naphthyridine N-(1)-oxide can function as a chelating ligand. It offers two potential donor sites: the N(5)-nitrogen and the N(1)-oxide oxygen. This dual-donor capability allows it to form stable chelate rings with a single metal center, a coordination mode not possible for the parent diamine. This behavior is analogous to that of well-studied pyridine-N-oxide ligands, which bind metals through the oxygen atom. wikipedia.org This chelation can lead to the formation of structurally diverse mono- and polynuclear metal complexes. rsc.org

Chelation and Complexation Behavior with Transition Metals

1,5-Naphthyridine N-(1)-oxide typically acts as a bidentate ligand, coordinating to transition metals through both the pyridinic nitrogen and the N-oxide oxygen. This O,N-coordination forms a stable five-membered chelate ring. The specific geometry of the resulting complex (e.g., tetrahedral, square planar, or octahedral) depends on the metal ion, its oxidation state, and the presence of other ancillary ligands. nih.gov The electronic properties of the metal center can be tuned by modifying substituents on the naphthyridine ring, which in turn influences the stability and reactivity of the complex.

Synthesis and Spectroscopic Characterization of Metal-N-Oxide Complexes

Metal complexes of 1,5-Naphthyridine N-(1)-oxide are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be isolated as crystalline solids and characterized by a variety of spectroscopic and analytical techniques. nih.govacs.orgacs.org

Common Characterization Techniques:

| Technique | Information Provided |

| Infrared (IR) Spectroscopy | The N-O stretching vibration, typically observed in the 1200-1300 cm⁻¹ range for the free ligand, shifts upon coordination to a metal center. This shift provides direct evidence of the oxygen atom's involvement in bonding. |

| Nuclear Magnetic Resonance (NMR) | ¹H and ¹³C NMR spectra show shifts in the signals of the naphthyridine ring protons and carbons upon complexation, confirming the ligand's interaction with the metal. |

| UV-Visible Spectroscopy | Electronic spectra reveal transitions within the ligand (π→π*) and, for transition metals, d-d transitions or metal-to-ligand charge transfer (MLCT) bands, providing insight into the electronic structure of the complex. nih.gov |

| X-ray Crystallography | This technique provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. |

| Elemental Analysis | Confirms the stoichiometry of the synthesized complex. |

These characterization methods are essential for unambiguously determining the structure and bonding within the metal-N-oxide complexes. acs.org

Catalytic Applications in Organic Synthesis Utilizing 1,5-Naphthyridine N-(1)-oxide Scaffolds

While the parent 1,5-naphthyridine framework is a component of various ligands used in catalysis, the direct catalytic application of 1,5-Naphthyridine N-(1)-oxide itself is an emerging area. mdpi.com Heteroaromatic N-oxides, in general, are known to function as catalysts in both metal-free and metal-catalyzed reactions due to their unique electronic nature. researchgate.netmdpi.com

The N-oxide functionality can act as a Lewis base, activating substrates in a reaction. For instance, N-oxides are used as catalysts in allylation reactions by activating silyl (B83357) compounds. mdpi.com A recent study demonstrated the use of a manganese(I) complex featuring a modified naphthyridine-N-oxide scaffold as an effective catalyst for the α-alkylation of ketones with alcohols. researchgate.net In this system, the ligand is not merely a spectator but plays an active role in the catalytic cycle through its protic functionality. researchgate.net This "participating ligand" concept opens up new possibilities for designing more efficient and selective catalysts. researchgate.net

The primary role of 1,5-Naphthyridine N-(1)-oxide in synthesis, however, remains its use as a key intermediate. Its ability to activate the naphthyridine ring toward nucleophilic substitution allows for the preparation of highly functionalized 1,5-naphthyridine derivatives, which can then be employed as ligands in a wide array of catalytic transformations. mdpi.comnih.gov

Naphthyridine-N-oxide Based Catalysts for Carbon-Carbon and Carbon-Nitrogen Bond Formation

While 1,5-Naphthyridine N-(1)-oxide itself is not typically employed as a direct catalyst, its role as a precursor and reagent is pivotal in facilitating the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The N-oxide functional group activates the naphthyridine ring, making it amenable to a variety of chemical transformations.

The formation of the N-oxide derivative makes the 1,5-naphthyridine ring susceptible to both electrophilic and nucleophilic addition at the 2- and 4-positions. mdpi.comnih.gov This enhanced reactivity is crucial for introducing new functional groups. For instance, the incorporation of a cyano group, a key step in forming a C-C bond, is achieved through the formation of the mono-N-oxide derivative of 1,5-naphthyridine. nih.gov

Furthermore, the N-oxide can act as a directing group or an intermediate in reactions. For example, the reaction of 1,5-naphthyridine with reagents like phosphorus oxychloride in the presence of a peracid proceeds through the formation of an N-oxide intermediate to yield chlorinated naphthyridines. nih.gov These halogenated derivatives are versatile substrates for cross-coupling reactions, a powerful method for C-C and C-N bond formation. While not a catalytic cycle in the traditional sense, the use of the N-oxide moiety is an essential step that enables these bond-forming transformations.

Applications in Photoredox Catalysis

The N-oxide moiety, particularly in pyridine-based systems, plays a significant role in visible-light photoredox catalysis. mdpi.comchemrxiv.org These reactions often proceed under mild conditions and offer unique reaction pathways. rsc.org In this context, 1,5-Naphthyridine N-(1)-oxide can participate in photoredox cycles in several ways.

One key application involves the generation of N-oxy radicals. Through a photoredox-catalyzed single-electron oxidation, the N-oxide can be converted into a highly reactive pyridine (B92270) N-oxy radical. chemrxiv.org This radical species can then engage in various transformations, such as the anti-Markovnikov carbohydroxylation and aminohydroxylation of α-olefins. chemrxiv.org This process allows for the direct and catalytic conversion of unactivated alkenes into valuable primary alcohols and β-amino alcohols. chemrxiv.org

The general mechanism involves the excitation of a photocatalyst by visible light, which then oxidizes the N-oxide to the corresponding N-oxy radical. This radical adds to an alkene, and a subsequent nucleophilic substitution step yields the final product, regenerating the N-oxide for the next catalytic cycle. chemrxiv.org The merging of visible-light photoredox catalysis with other catalytic systems, such as cobalt catalysis, has also been used in the dehydrogenation of tetrahydro-1,5-naphthyridines to form the aromatic 1,5-naphthyridine structure. mdpi.comnih.gov

Organic Electronics and Material Science Applications

The electron-deficient nature of the 1,5-naphthyridine core makes it a promising building block for organic electronic materials, particularly n-type organic semiconductors, which are essential for developing complementary circuits. bit.edu.cnrsc.orgscience.gov

Development of N-Type Organic Semiconductors based on Naphthyridine N-Oxide Units

The development of stable, high-performance n-type organic semiconductors has lagged behind their p-type counterparts. rsc.orgscience.gov The 1,5-naphthyridine framework, particularly derivatives like 1,5-naphthyridine-2,6-dione (NTD), has emerged as a promising core for creating robust n-type materials. rsc.orgrsc.org These materials are designed to have low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels, facilitating efficient electron injection and transport.

Researchers have synthesized and characterized novel n-type small molecules based on the NTD unit, such as NTDT-DCV and NTDP-DCV. rsc.org These molecules incorporate an electron-withdrawing dicyanovinyl terminal group and different aromatic bridges (thiophene and benzene (B151609), respectively) to fine-tune their electrical properties. rsc.org The design strategy focuses on creating planar structures with low reorganization energy to enhance electron mobility. rsc.org Theoretical calculations, such as Density Functional Theory (DFT), have been employed to predict the electronic properties, including HOMO and LUMO energy levels, of 4,8-substituted 1,5-naphthyridines, confirming their suitability as electron-transport materials. researchgate.net

Applications in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPV)

Derivatives of 1,5-naphthyridine have demonstrated significant potential in both Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).

In OFETs, which are fundamental components of modern circuitry, the carrier mobility of the semiconductor material is a critical performance metric. imid.or.kr Small molecules based on the 1,5-naphthyridine-2,6-dione core have been successfully incorporated into organic thin-film transistors. For example, NTDT-DCV exhibited a high maximum electron mobility of 0.14 cm² V⁻¹ s⁻¹. rsc.org Other derivatives, NTDC-N and NTDC-N-4F, have shown respectable ambipolar mobilities in the range of 10⁻³–10⁻² cm² V⁻¹ s⁻¹. rsc.org These performance characteristics are attributed to favorable molecular packing and planar structures, which facilitate efficient charge transport. rsc.orgrsc.org

| Compound | Electron Mobility (μe) | Notes | Reference |

|---|---|---|---|

| NTDT-DCV | 0.14 cm² V⁻¹ s⁻¹ | Exhibits planar structure and low reorganization energy. | rsc.org |

| NTDC-N | 10⁻³–10⁻² cm² V⁻¹ s⁻¹ | Shows ambipolar mobility. | rsc.org |

| NTDC-N-4F | 10⁻³–10⁻² cm² V⁻¹ s⁻¹ | Shows ambipolar mobility; fluorination of end group improves performance. | rsc.org |

In the realm of OPVs, the same 1,5-naphthyridine-2,6-dione derivatives have been used as acceptor materials. When blended with a suitable donor material (PCE-10), OPVs based on NTDC-N and NTDC-N-4F achieved power conversion efficiencies (PCEs) of 7.5% and 8.2%, respectively. rsc.org The favorable face-on orientation and compact stacking of these molecules in the solid state are conducive to efficient charge separation and transport, which are critical for high-performance photovoltaic devices. rsc.org

Influence of the N-Oxide Moiety on Electronic and Optical Properties

The introduction of an N-oxide moiety has a profound effect on the electronic and optical properties of the 1,5-naphthyridine ring system. The N-oxide group is a 1,2-dipole, with a partial negative charge on the oxygen and a partial positive charge on the nitrogen atom. mdpi.com This dipole significantly alters the electron distribution within the aromatic system.

Electronic Properties: The N-oxide group acts as a strong electron-withdrawing group through induction, which lowers the energy levels of the molecular orbitals, particularly the LUMO. This reduction in the HOMO-LUMO energy gap can promote effective intramolecular charge transfer. nih.gov The increased positive charge on the nitrogen delocalizes to the ortho (C2, C4) and para (C6, C8) positions of the naphthyridine rings, rendering these sites more electrophilic and susceptible to nucleophilic attack. mdpi.comnih.gov This altered reactivity is a cornerstone of the synthetic utility of N-oxides. mdpi.com Furthermore, the N-oxide group's high polarity and ability to act as a strong hydrogen bond acceptor can influence molecular packing in the solid state, which is a critical factor for charge transport in organic semiconductors. researchgate.net

Optical Properties: The electronic changes induced by the N-oxide group also modulate the optical properties of the molecule. The lowering of the HOMO-LUMO gap typically results in a red-shift (a shift to longer wavelengths) in the UV-Visible absorption and fluorescence emission spectra. nih.gov Materials based on the 1,5-naphthyridine core are known to emit blue fluorescence. researchgate.net For instance, 4,8-substituted 1,5-naphthyridines show maximum emission wavelengths (λmaxEm) ranging from 400–501 nm in the solid state. researchgate.net Derivatives of the related 1,6-naphthyridin-7(6H)-one scaffold exhibit powerful fluorescence and solvatochromism, where the emission color changes depending on the polarity of the solvent. mdpi.com This sensitivity to the local environment makes these compounds potentially useful as fluorescent probes. mdpi.com

Computational and Theoretical Chemistry Studies of 1,5 Naphthyridine N 1 Oxide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are routinely used to investigate the electronic structure and predict the reactivity of heterocyclic compounds. scienceopen.com For derivatives of the 1,5-naphthyridine (B1222797) core, methods like DFT with the B3LYP functional and 6-31G* basis set have been employed to determine electronic properties. researchgate.net

Global reactivity descriptors, derived from these orbital energies, offer a quantitative measure of a molecule's reactivity. irjweb.com These descriptors help in predicting how 1,5-Naphthyridine N-(1)-oxide will interact with other reagents.

Table 1: Key Quantum Chemical Parameters and Their Significance

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate an electron; related to ionization potential. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept an electron; related to electron affinity. |

| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. nih.gov |

| Chemical Hardness | η | Measures resistance to change in electron distribution. Hard molecules have a large HOMO-LUMO gap. nih.gov |

| Chemical Potential | µ | Describes the escaping tendency of electrons from a system. |

| Electronegativity | χ | The power of an atom or group to attract electrons. |

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an indispensable tool for elucidating complex reaction mechanisms, providing detailed pictures of transition states and reaction pathways that are often difficult to probe experimentally. For reactions involving naphthyridine derivatives, computational studies have been used to determine whether a reaction proceeds through a stepwise or concerted mechanism. For instance, the mechanism of aza-Diels-Alder reactions to form tetrahydro-1,5-naphthyridines has been investigated using computational methods. nih.gov

In the context of N-oxides, theoretical studies can clarify mechanisms of reactions such as nucleophilic and electrophilic substitutions. The N-oxide group significantly alters the reactivity of the parent heterocycle, making positions adjacent and para to the N-oxide susceptible to nucleophilic attack, while also influencing electrophilic substitution patterns. nih.govmdpi.com Computational modeling can map the potential energy surface for these reactions, identifying the transition state structures and calculating the activation barriers, thereby predicting the most favorable reaction pathway. scienceopen.com For example, theoretical investigations into the intramolecular [3+2] cycloaddition of systems containing a nitrile N-oxide have successfully used DFT to identify the preferred stereoisomeric pathway by comparing activation energies. rsc.org This type of analysis is directly applicable to understanding the intramolecular reactions of substituted 1,5-Naphthyridine N-(1)-oxide derivatives.

Spectroscopic Characterization by Theoretical Methods (e.g., NMR Chemical Shift Prediction)

Theoretical methods are increasingly used to predict spectroscopic data, aiding in the structural confirmation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using DFT calculations has become a reliable tool for distinguishing between isomers, tautomers, and different protonation or oxidation states. rsc.orgd-nb.info

For nitrogen-containing heterocycles and their N-oxides, the calculation of ¹⁵N NMR chemical shifts is particularly valuable. rsc.org The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT (e.g., B3LYP/cc-pVDZ), has been systematically investigated for its accuracy in predicting ¹⁵N chemical shifts. rsc.org Studies have shown that with appropriate linear scaling, 95% of predicted ¹⁵N chemical shifts fall within a ±9.56 ppm range of experimental values, which is sufficient to assign the correct structure in cases of ambiguity. rsc.org The chemical shift of the nitrogen atom in the N-oxide group is highly sensitive to its electronic environment, making its theoretical prediction a powerful probe of molecular structure. core.ac.uk Recent advances using machine learning and graph neural networks have further improved the accuracy of ¹H NMR chemical shift predictions to a mean absolute error of less than 0.3 ppm. nih.gov

Table 2: Comparison of Theoretical vs. Experimental Data Accuracy for NMR Prediction

| Method | Nucleus | Typical Error | Reference |

|---|---|---|---|

| DFT (GIAO) | ¹⁵N | ±9.56 ppm | rsc.org |

| DFT | ¹H | 0.2–0.4 ppm (RMSE) | nih.gov |

| DFT | ¹³C | < 1.2 ppm (MAE) | d-nb.info |

Electron Density and Molecular Orbital Analysis for Structure-Reactivity Correlations

Analysis of the electron density and molecular orbitals provides a deeper understanding of the relationship between a molecule's structure and its reactivity. The distribution of frontier molecular orbitals (HOMO and LUMO) is key to predicting the sites of electrophilic and nucleophilic attack. nih.gov The HOMO typically acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov For 1,5-Naphthyridine N-(1)-oxide, the LUMO is expected to have significant contributions from the atoms in the pyridine (B92270) N-oxide ring, indicating that these positions are susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps identify electron-rich (negative potential, typically colored red) and electron-poor (positive potential, blue) regions, which correspond to sites for electrophilic and nucleophilic attack, respectively. nih.gov For an N-oxide, the oxygen atom is a region of high negative electrostatic potential, making it a prime site for electrophilic attack and hydrogen bonding.

Future Perspectives and Emerging Research Areas for 1,5 Naphthyridine N 1 Oxide

Innovation in Sustainable Synthetic Methodologies

The future of 1,5-Naphthyridine (B1222797) N-(1)-oxide synthesis is increasingly geared towards environmentally benign and efficient methods. Traditional synthetic routes, such as the Skraup reaction, often require harsh conditions and generate significant waste. digitallibrary.co.in Modern approaches are focusing on greener alternatives.

A notable advancement is the use of whole-cell bioconversions for the N-oxidation of 1,5-naphthyridines. This method offers a controllable, productive, and sustainable pathway to produce 1,5-naphthyridine N-oxides with high chemoselectivity and regioselectivity, even accommodating molecules with oxidation-sensitive functional groups. mdpi.comnih.gov Another promising avenue is visible-light-catalyzed synthesis, which provides a metal-free and rapid method for constructing complex naphthyridine structures at room temperature, utilizing inexpensive catalysts like Rhodamine 6G. nih.gov

Future research will likely focus on refining these green methodologies, exploring novel biocatalysts, and optimizing reaction conditions to enhance yield, purity, and scalability, thereby making the synthesis of 1,5-Naphthyridine N-(1)-oxide and its derivatives more economically viable and environmentally friendly.

Discovery of Novel Biological Activities and Untapped Therapeutic Targets

While the broader 1,5-naphthyridine family is known for its antiproliferative, antibacterial, and antiviral properties, the specific biological profile of 1,5-Naphthyridine N-(1)-oxide is an area ripe for exploration. mdpi.com The introduction of the N-oxide functionality can significantly alter the electronic properties and steric profile of the parent molecule, potentially unlocking new biological activities.

Derivatives of 1,5-naphthyridine have shown potent inhibitory effects against various cancer cell lines and pathogens. mdpi.com For instance, certain canthinone-type compounds containing the 1,5-naphthyridine ring have demonstrated strong anti-inflammatory effects by inhibiting nitric oxide production. nih.gov The N-oxide derivative itself is a valuable intermediate in the synthesis of biologically active molecules, including those with potential applications as PET tracers for Alzheimer's disease. mdpi.comnih.gov

Future investigations will likely involve extensive screening of 1,5-Naphthyridine N-(1)-oxide and its derivatives against a wider array of biological targets. This includes exploring its potential as an inhibitor of novel enzymes, its role in modulating cellular signaling pathways, and its efficacy against emerging infectious diseases and resistant pathogens.

Advancement in Catalytic System Design and Efficiency

The 1,5-naphthyridine scaffold is a versatile ligand in the design of catalytic systems. The N-oxide functional group in 1,5-Naphthyridine N-(1)-oxide can further enhance its coordination capabilities, opening new avenues for catalytic applications.

The nitrogen atoms of the naphthyridine ring can coordinate with various metal centers, and complexes involving ruthenium, rhodium, and palladium have been studied for their electrochemical behavior. nih.gov The N-oxide group can act as an additional coordination site, potentially leading to the formation of more stable and active catalysts. These catalysts could be employed in a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. mdpi.com For example, copper(II) complexes with 1,5-naphthyridine 1,5-dioxide have been investigated for their spectral and magnetic properties, which are fundamental to understanding their catalytic potential. acs.org

The future in this domain lies in the rational design of novel catalytic systems based on 1,5-Naphthyridine N-(1)-oxide. This will involve synthesizing and characterizing new metal complexes and evaluating their catalytic efficiency in a broad range of chemical reactions, with a particular focus on developing highly selective and reusable catalysts.

Exploitation in Advanced Functional Materials with Tunable Properties

The unique electronic and structural characteristics of the 1,5-naphthyridine core make it a compelling building block for advanced functional materials. The introduction of an N-oxide group can modulate these properties, offering a handle for fine-tuning the material's performance.

Derivatives of 1,5-naphthyridine have been incorporated into polymers for electronic applications. mdpi.com The planar structure and electron-accepting nature of the naphthyridine ring system are advantageous for creating materials with desirable charge transport properties. The N-oxide can influence the electron affinity and intermolecular interactions, which are critical parameters for organic semiconductors and other electronic devices.

Emerging research will likely focus on synthesizing novel polymers and small molecules incorporating the 1,5-Naphthyridine N-(1)-oxide unit. The objective will be to develop materials with tailored optical and electronic properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The ability to tune these properties through chemical modification of the N-oxide and the naphthyridine ring will be a key area of investigation.

Synergistic Integration of Experimental and Theoretical Approaches for Comprehensive Understanding

A holistic understanding of the structure-property relationships of 1,5-Naphthyridine N-(1)-oxide is crucial for its rational design and application. The integration of experimental studies with theoretical calculations provides a powerful approach to achieve this.

Computational methods, such as density functional theory (DFT), can be used to predict the geometric, electronic, and spectroscopic properties of 1,5-Naphthyridine N-(1)-oxide and its derivatives. clockss.org These theoretical insights can guide synthetic efforts by identifying promising target molecules and predicting their reactivity. For instance, computational studies have been used to understand the aza-Diels-Alder reactions of related pyridylaldimines. mdpi.com

The future will see a more profound synergy between wet-lab experiments and in-silico modeling. This integrated approach will accelerate the discovery of new synthetic routes, the identification of novel biological targets, the design of more efficient catalysts, and the development of high-performance functional materials based on the 1,5-Naphthyridine N-(1)-oxide scaffold.

Q & A

Q. What are the primary synthetic routes for preparing 1,5-Naphthyridine N-(1)-oxide and its derivatives?

Answer: 1,5-Naphthyridine N-(1)-oxide is typically synthesized via Skraup-like reactions starting from 2-pyridinamine derivatives. Deoxygenation using phosphorus trichloride (PCl₃) or hydrogenation can yield 1,5-naphthyridine . Halogenation via the Meisenheimer reaction with phosphoryl chloride (POCl₃) produces chlorinated derivatives (e.g., 2-chloro-, 3-chloro-, and 4-chloro-1,5-naphthyridine), with regioselectivity influenced by reaction conditions . Optimization of reaction parameters (e.g., temperature, reagent addition order) is critical to minimize byproducts .

Q. How does the N-oxide group influence the reactivity and regioselectivity of 1,5-naphthyridine?

Answer: The N-oxide group enhances nucleophilicity at position 4 of the naphthyridine ring, directing electrophilic substitution (e.g., chlorination) to this site. This contrasts with non-oxidized derivatives, where reactivity is distributed differently. Computational studies suggest this is due to electronic effects, where the N-oxide stabilizes transition states at position 4 . Such regioselectivity is pivotal for designing functionalized derivatives for medicinal chemistry .